
Sennosides
Overview
Description
Oberadilol is a pyridazinone derivative known for its vasodilatory and beta-adrenergic blocking activities. It also exhibits type III phosphodiesterase inhibitory action . This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases such as heart failure and hypertension .
Mechanism of Action
Target of Action
Sennosides, also known as senna glycosides, are natural anthraquinone derivatives and dimeric glycosides . They are the main bioactive components from medicinal plants used for traditional herbal laxatives, such as Senna alexandrina Mill. (Senna) and Rheum Officinale Baill (Rhubarb) . The primary targets of this compound are the intestinal cells .
Mode of Action
This compound work by irritating and stimulating intestinal cells . They are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2) . This interaction with its targets leads to contractions in the intestines, water influx to the intestines, and bowel movement .
Biochemical Pathways
This compound affect the shikimate and terpenoid biosynthetic pathways . These pathways involve enzymes such as isochorismate synthase, o-succinylbenzoate synthase, OSB:CoA ligase (shikimate pathway), naphthoyl CoA synthase, Isopentenyl diphosphate (IPP) isomerase, and 1-deoxy-d-xylulose-5-phosphate . The downstream effects of these pathways lead to the production of this compound A and B, which are the main purgative components .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound are taken by mouth or via the rectum . They typically begin working in minutes when given by rectum and within twelve hours when given by mouth
Result of Action
The molecular and cellular effects of this compound’ action include the stimulation of intestinal muscles, enhancement of peristalsis, increase in fluid secretion, and shortening of transit time . These effects result in the relief of constipation and promotion of bowel regularity .
Action Environment
Environmental factors such as the presence of symbiotic arbuscular mycorrhizal fungi (AMF) can influence the action of this compound . AMF play a major role in plant development, growth, and relationships with the environment through a change in the accumulation of secondary metabolites . This influence can lead to an increase in the content of sennoside A and B .
Biochemical Analysis
Biochemical Properties
Sennosides are transformed into an active metabolite, rhein anthrone, in the human intestine . This transformation plays a crucial role in their biochemical reactions. The enzymes, proteins, and other biomolecules that this compound interact with are yet to be fully identified .
Cellular Effects
This compound have a significant effect on various types of cells and cellular processes. For instance, a study has shown that Sennoside A inhibited contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .
Molecular Mechanism
The molecular mechanism of this compound involves their transformation into rhein anthrone in the human intestine . This transformation is believed to be the key to their purgative action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
The synthesis of Oberadilol involves the reaction of chiral diaminopyridazinone with chiral glycidyl ether . This method allows for the production of the compound’s optical isomers, which are essential for its pharmacological activities. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oberadilol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce Oberadilol.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oberadilol has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridazinone derivatives.
Biology: Research has focused on its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Oberadilol’s vasodilatory and beta-adrenergic blocking activities make it a candidate for treating cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Oberadilol is unique due to its combined beta-adrenergic blocking and phosphodiesterase inhibitory activities. Similar compounds include:
Propranolol: A nonselective beta-adrenergic antagonist used for hypertension and angina.
Labetalol: An alpha and beta adrenergic antagonist used to treat hypertension.
Metoprolol: A selective beta-adrenergic antagonist used for hypertension and heart failure.
Compared to these compounds, Oberadilol’s dual mechanism of action provides a broader therapeutic potential .
Properties
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTOJGNYVQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859118 | |
| Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. | |
| Record name | Sennosides | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
517-43-1, 81-27-6, 85085-71-8 | |
| Record name | Sennoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sennoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sennoside [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sennosides | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sennoside A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Senna, Cassia obovata, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do sennosides interact with the body to produce their laxative effect?
A1: this compound themselves are considered inactive until they reach the large intestine. [, ] There, colonic bacteria metabolize them into active compounds, primarily sennidins. [, , , ] These metabolites then interact with the myenteric plexus, stimulating nerves that control intestinal muscle contractions. [, , ] This stimulation increases colonic motility, leading to bowel movements. [, , , ] Studies in dogs have shown that this compound induce "giant contractions" in the colon, which are associated with the elimination of liquid feces. []
Q2: Are there any differences in the way different this compound act on the colon?
A2: Research suggests that various this compound and their metabolites might have different potencies and speeds of action on colonic motility. For instance, a study in rats indicated that rhein, a metabolite of this compound, had a less pronounced acceleration of large intestinal transit compared to this compound and other metabolites like sennidins. []
Q3: Can the effects of this compound on colonic motility be blocked?
A3: Yes, studies have shown that certain medications can partially block the effects of this compound. For example, loperamide, an antidiarrheal medication, was observed to have the opposite effect of this compound on colonic transit and myoelectric activity in cats. [] Other studies in rats have shown that indomethacin, loperamide, and calcium-channel antagonists partially antagonized the acceleration of large intestinal transit induced by this compound. []
Q4: What is the role of prostaglandins in the laxative effect of this compound?
A4: Some evidence suggests that prostaglandins, specifically PGE2, may play a role in mediating the colonic motor actions of this compound. [] Research in dogs demonstrated that both intracolonic this compound and PGE2 inhibited colonic motility and induced "giant contractions." [] Additionally, the effects of intracolonic this compound, but not PGE2, were blocked by cyclooxygenase inhibitors. []
Q5: What analytical techniques are commonly used to quantify this compound in plant material and pharmaceutical formulations?
A5: Several analytical techniques are employed to quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying this compound A and B. [, , , , , , , , , ]
- Fluorometry: This method is utilized to determine the total this compound content. [, ]
- Thin-Layer Chromatography (TLC): This technique is used for both qualitative and quantitative analysis of this compound. [, , , ]
- UV-Visible Spectrophotometry: This method can be used for the determination of total this compound. []
Q6: Have there been any efforts to improve the delivery of this compound to the colon?
A7: Yes, researchers have explored using drug delivery systems like guar gum-based matrix tablets to target the release of this compound to the colon. [, ] These formulations aim to minimize drug release in the stomach and small intestine, thereby reducing potential side effects and enhancing local action in the colon. [, ]
Q7: What are the implications of variations in this compound content among different senna products?
A8: The amount of this compound can vary significantly between different senna-containing products, even among brands with the same formula. [, ] This variation is primarily attributed to differences in the quality of the senna raw material used. [, ] This inconsistency highlights the importance of standardization and quality control measures for senna-based products to ensure consistent efficacy and safety.
Q8: What are some of the alternative laxatives to this compound?
A8: Alternatives to this compound include:
- Polyethylene Glycol (PEG): This osmotic laxative draws water into the colon, softening stool. []
- Lactulose: This synthetic sugar is broken down by colonic bacteria, producing acids that draw water into the colon. []
- Bisacodyl: This stimulant laxative acts directly on the intestinal nerves, increasing motility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


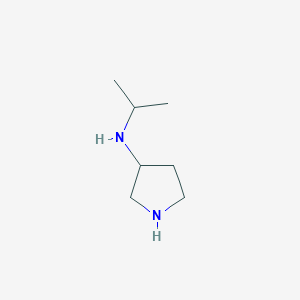
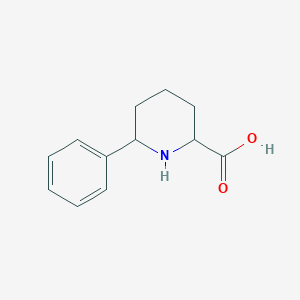
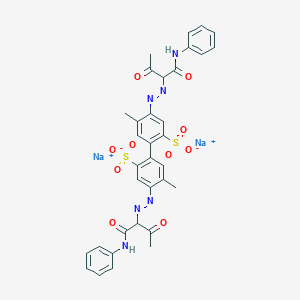
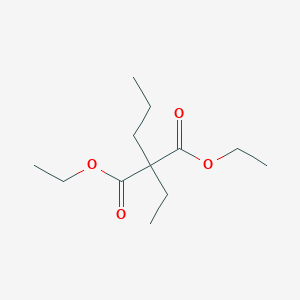
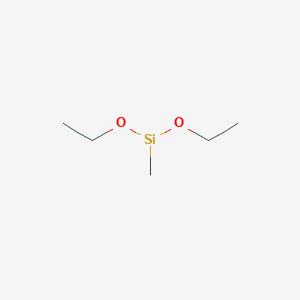
![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)



![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)




